LSN2814617
Description
Overview of Glutamatergic Neurotransmission and Central Nervous System Function
Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian CNS, playing a critical role in fundamental brain processes such as synaptic plasticity, learning, and memory formation. frontiersin.orgmdpi.comclevelandclinic.org It is involved in rapid excitatory synaptic transmission via ionotropic glutamate receptors (iGluRs) and also modulates neuronal activity and synaptic plasticity over longer timescales through metabotropic glutamate receptors (mGluRs). acs.orgneurology.org Maintaining the delicate balance of glutamatergic neurotransmission is crucial for proper brain function. Dysregulation of glutamate levels or receptor signaling can lead to excitotoxicity and is implicated in various neurological and psychiatric disorders. frontiersin.orgmdpi.comclevelandclinic.orgnih.govuzh.ch
Role of Metabotropic Glutamate Receptors in Brain Physiology
Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the CNS. mdpi.comwikipedia.orgnih.gov They are classified into three groups (Group I, II, and III) based on sequence homology, signal transduction mechanisms, and pharmacology. acs.orgneurology.org Group I mGluRs, consisting of mGlu1 and mGlu5, are primarily located postsynaptically and are coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades, including calcium mobilization. acs.orgneurology.orgnih.gov These receptors are involved in modulating neuronal excitability and synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). acs.orgneurology.orgmdpi.comwikipedia.org mGlu5 receptors are highly expressed in brain regions critical for higher-order brain functions, including the hippocampus, cerebral cortex, and striatum. acs.orgmdpi.comwikipedia.orgnih.gov
Rationale for mGlu5 Receptor Modulation as a Therapeutic Strategy
The widespread expression and crucial role of mGlu5 receptors in synaptic function and plasticity have made them attractive targets for the treatment of numerous CNS disorders. acs.orgneurology.orgnih.govmdpi.com Dysfunction of mGlu5 receptors has been associated with various neuropsychiatric conditions, including schizophrenia, anxiety, depression, Fragile X syndrome, and substance use disorders. neurology.orgmdpi.comnih.govmdpi.comfrontiersin.orgmdpi.comd-nb.info
Targeting mGlu5 receptors with orthosteric agonists (which bind to the same site as glutamate) has been challenging due to the potential for receptor desensitization and the ubiquitous nature of glutamate signaling. researchgate.nettandfonline.com This has led to significant interest in developing allosteric modulators, which bind to distinct sites on the receptor and modify its response to the orthosteric ligand (glutamate). nih.govfrontiersin.orgresearchgate.netnih.govpnas.org Positive allosteric modulators (PAMs) enhance the activity of the receptor in the presence of glutamate, offering a potential advantage of maintaining the physiological spatiotemporal dynamics of glutamatergic signaling. researchgate.netnih.gov The rationale for using mGlu5 PAMs in neuropsychiatric research stems from the hypothesis that potentiating mGlu5 activity could help restore disrupted glutamatergic neurotransmission and synaptic plasticity underlying these disorders. mdpi.comtandfonline.comnih.govacs.org
LSN2814617 as a Research Tool and Prototypical mGlu5 PAM
This compound is a chemical compound that has been identified and characterized as a potent and selective positive allosteric modulator of the mGlu5 receptor. medkoo.comnih.gov Its chemical structure is [(7S)-3-tert-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro acs.orgresearchgate.netguidetopharmacology.orgtriazolo[4,3-A]pyridine]. nih.gov this compound, along with other mGlu5 PAMs, serves as a valuable research tool to investigate the physiological roles of mGlu5 receptors and evaluate the therapeutic potential of enhancing mGlu5 signaling in preclinical models of neuropsychiatric disorders. nih.govresearchgate.netacs.orgnih.gov
In vitro studies have demonstrated that this compound is a potent and selective potentiator of both human and rat mGlu5 receptors. nih.gov It enhances the response to glutamate or the mGlu5 agonist DHPG, typically showing curve shift ratios of two to three fold in concentration-response relationships, without exhibiting detectable intrinsic agonist properties. nih.gov this compound has also been shown to displace the mGlu5 receptor antagonist radioligand [³H]MPEP in vitro, indicating binding to an allosteric site. nih.gov
Preclinical in vivo studies in rats have utilized this compound to explore the effects of mGlu5 potentiation on various behaviors relevant to neuropsychiatric conditions. Following oral administration, this compound reaches brain concentrations sufficient to occupy hippocampal mGlu5 receptors, as measured by dose-dependent displacement of intravenously administered MPEPy. nih.gov
Research findings using this compound and other mGlu5 PAMs have provided insights into their potential effects on sleep architecture and cognitive function. In vivo EEG studies in rats demonstrated that this compound possesses marked wake-promoting properties with minimal rebound hypersomnolence. nih.govresearchgate.netmdpi.comnih.gov This is in contrast to some previously described mGlu5 PAMs which showed less evidence of in vivo target engagement in EEG studies. nih.govresearchgate.net
Furthermore, wake-promoting doses of this compound have been shown to attenuate deficits in performance induced by the competitive NMDA receptor antagonist SDZ 220,581 in operant behavior tests in rats, such as the variable interval 30 s task and the DMTP task. nih.govresearchgate.net These findings suggest that this compound, by positively modulating mGlu5 receptors, may influence cognitive processes and potentially counteract some effects associated with NMDA receptor hypofunction, a hypothesis relevant to conditions like schizophrenia. tandfonline.comnih.govnih.govresearchgate.net However, it is noted that these effects on performance were lost at higher doses that disrupted baseline task performance. nih.gov The improvements in response accuracy were not delay-dependent, suggesting a potential influence on general arousal rather than specific cognitive processes. nih.gov
Studies comparing this compound with other mGlu5 PAMs have highlighted differences in their pharmacological profiles and behavioral effects, underscoring the importance of characterizing individual compounds. nih.govresearchgate.netacs.orgnih.gov Research continues to utilize this compound as a tool compound to better understand the complex pharmacology of mGlu5 PAMs and their potential to provide therapeutic benefit in neuropsychiatric disorders. nih.gov
In vitro Characterization Data for this compound
| Parameter | Value (Human mGlu5) | Value (Rat mGlu5) | Reference |
| Potentiation (Curve Shift Ratio vs. Glutamate/DHPG) | 2-3 fold | 2-3 fold | nih.gov |
| Intrinsic Agonist Activity | Not detectable | Not detectable | nih.gov |
| Displacement of [³H]MPEP (in vitro) | Yes | Yes | nih.gov |
| EC50 (Potentiation) | - | 24 nM | medkoo.com |
| pKi | - | 5.9 (Ki 1.34x10⁻⁶ M) | guidetopharmacology.org |
In vivo Findings with this compound in Rats
| Study Type | Key Finding | Reference |
| Receptor Occupancy (Hippocampus) | Reaches brain concentrations sufficient for occupancy after oral administration | nih.gov |
| EEG Studies (Sleep/Wake) | Marked wake-promoting properties, minimal rebound hypersomnolence | nih.govresearchgate.netmdpi.comnih.gov |
| Operant Behavior (SDZ 220-581 induced deficits) | Attenuated performance deficits in variable interval and DMTP tasks | nih.govresearchgate.net |
| Compensatory Sleep Response | Magnitude of compensation smaller than predicted from wakefulness prolongation | nih.gov |
This compound's distinct pharmacological profile and observed effects in preclinical models contribute to the ongoing effort to elucidate the therapeutic potential of mGlu5 PAMs and to identify compounds with optimal properties for treating neuropsychiatric disorders. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJTKMKUYJGAL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Target and Mechanistic Pharmacology of Lsn2814617
mGlu5 Receptor Structure and Allosteric Binding Sites
The mGlu5 receptor, like other Group I mGlu receptors, is a homodimer, meaning it functions as a complex of two identical protein subunits. esrf.frresearchgate.net Structurally, each subunit is composed of three main domains: a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain (CRD), and a heptahelical transmembrane (7TM) domain. esrf.frresearchgate.net The VFT domain is located at the N-terminus and is the primary binding site for the orthosteric agonist, L-glutamate. esrf.frresearchgate.net The CRD acts as a linker between the VFT and the 7TM domain. esrf.fr The 7TM domain is embedded within the cell membrane and is responsible for initiating intracellular signaling cascades upon receptor activation. esrf.fr
Allosteric modulators, such as LSN2814617, bind to sites on the receptor that are topographically distinct from the orthosteric glutamate (B1630785) binding site in the VFT domain. esrf.frnih.govwikipedia.org For mGlu5 receptors, the allosteric binding site is typically located within the 7TM domain bundle. esrf.fracs.orgdiva-portal.orgmdpi.com Structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into the location and characteristics of these allosteric pockets, highlighting key residues involved in the interaction with allosteric ligands. esrf.fracs.orgmdpi.com These sites can accommodate both positive and negative allosteric modulators. esrf.fracs.orgdiva-portal.org
This compound as a Positive Allosteric Modulator
This compound is classified as a potent and selective positive allosteric modulator of the mGlu5 receptor. caymanchem.combertin-bioreagent.commedkoo.comabcam.com Unlike orthosteric agonists that directly activate the receptor by binding to the glutamate site, PAMs bind to an allosteric site and enhance the receptor's response to the orthosteric agonist. esrf.frnih.govwikipedia.org This allosteric modulation can involve increasing the affinity of the orthosteric ligand, enhancing its efficacy, or both. nih.govwikipedia.org
A key characteristic of this compound is its ability to potentiate the activity of orthosteric agonists like glutamate or DHPG (a selective Group I mGlu receptor agonist) at the mGlu5 receptor. caymanchem.combertin-bioreagent.comabcam.comacs.orgdaneshyari.com This potentiation is observed as an enhancement of the receptor's functional response to a given concentration of the orthosteric agonist. In in vitro studies using cells expressing human mGluR5, this compound has been shown to potentiate glutamate-induced calcium mobilization. caymanchem.combertin-bioreagent.comcaymanchem.com This potentiation can manifest as a leftward shift in the concentration-response curve of the orthosteric agonist, indicating an increase in its apparent potency, and/or an increase in the maximal response achievable by the orthosteric agonist. nih.govnih.gov
Research findings have demonstrated this potentiation effect. For example, this compound has been reported to potentiate glutamate-induced calcium mobilization in MCB3901 cells expressing human mGluR5 with an EC50 of 52 nM. caymanchem.combertin-bioreagent.comcaymanchem.com Another study reported an EC50 of 24 nM for this compound as a potent and selective positive allosteric modulator at the mGlu5 receptor. medkoo.comabcam.com In vitro characterization has shown this compound to be a potent and selective potentiator of human and rat mGlu5 receptors, displaying curve shift ratios of two to three fold in the concentration-response relationship to glutamate or DHPG. abcam.comdaneshyari.com
Here is a summary of some reported data on the potentiation of glutamate-induced calcium mobilization by this compound:
| Cell Line | Species | Orthosteric Agonist | This compound EC50 (nM) | Potentiation Effect | Source |
| MCB3901 expressing human mGluR5 | Human | Glutamate | 52 | Potentiates glutamate-induced calcium mobilization. caymanchem.combertin-bioreagent.comcaymanchem.com | caymanchem.combertin-bioreagent.comcaymanchem.com |
| HEK293A expressing rat mGlu5 | Rat | Glutamate (EC20) | 235 | Potentiates response to EC20 glutamate with 11-fold max shift at 30 μM. nih.gov | nih.gov |
| HEK293 cells expressing mGlu5 | Rat | Glutamate (EC20) | Not specified | Robust enhancement of response to EC20 glutamate. acs.org | acs.org |
| Cultured rat cortical astrocytes | Rat | Glutamate | 317 ± 1 | Potentiates glutamate-induced calcium mobilization. nih.gov | nih.gov |
A crucial aspect of this compound's pharmacological profile as a "pure" PAM is its lack of significant intrinsic agonist activity. abcam.comacs.orgnih.gov This means that this compound, when applied alone in the absence of an orthosteric agonist, does not cause substantial activation of the mGlu5 receptor or elicit a significant functional response. nih.govabcam.comacs.orgnih.gov This is in contrast to "allosteric agonists" or "ago-PAMs" which can activate the receptor directly in addition to potentiating orthosteric agonist activity. nih.govnih.govufl.eduucl.ac.uk
Studies have specifically noted that this compound displays no detectable intrinsic agonist properties in in vitro assays. abcam.comdaneshyari.com This lack of intrinsic activity is considered potentially advantageous, as it may contribute to a more favorable safety profile by maintaining the physiological, activity-dependent nature of mGlu5 receptor activation. nih.govresearchgate.net
Allosteric Potentiation of Orthosteric Agonist Activity
Receptor Coupling and Intracellular Signaling Cascades
Group I mGlu receptors, including mGlu5, are primarily coupled to Gq/11 proteins. nih.govesrf.frresearchgate.netplos.org This coupling initiates a cascade of intracellular signaling events that ultimately lead to an increase in intracellular calcium concentrations.
Upon activation by an orthosteric agonist, and in the presence of a PAM like this compound which enhances this activation, the mGlu5 receptor interacts with and activates Gq proteins. nih.govesrf.fr The activated Gαq subunit then stimulates the activity of phospholipase C beta (PLCβ). guidetopharmacology.orgreactome.orgmdpi.comnih.gov PLCβ is a key enzyme in the phosphoinositide signaling pathway. guidetopharmacology.orgmdpi.com It catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.orgmdpi.com
The activation of PLCβ by Gαq involves direct protein interaction, and specific regions of PLCβ, such as the carboxyl-terminal region, are required for this interaction. reactome.orgmdpi.comnih.gov
One of the primary consequences of PLCβ activation downstream of mGlu5 receptor signaling is the modulation of intracellular calcium levels. IP3, generated by PLCβ-mediated hydrolysis of PIP2, binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores into the cytoplasm. guidetopharmacology.orgmdpi.com DAG, the other second messenger produced by PLCβ, activates protein kinase C (PKC), which can further modulate downstream signaling pathways. mdpi.com
This compound, by potentiating the effect of orthosteric agonists on mGlu5 receptors, leads to an enhanced activation of the Gq-PLCβ pathway. caymanchem.combertin-bioreagent.comacs.orgcaymanchem.com This, in turn, results in increased mobilization of intracellular calcium. nih.govcaymanchem.combertin-bioreagent.comacs.orgcaymanchem.com The potentiation of glutamate-induced calcium mobilization is a commonly used in vitro assay to characterize the activity of mGlu5 PAMs like this compound. caymanchem.combertin-bioreagent.comacs.orgcaymanchem.comnih.gov The reported EC50 values for this compound in potentiating calcium mobilization reflect its potency in facilitating this specific downstream signaling event. caymanchem.combertin-bioreagent.commedkoo.comabcam.comcaymanchem.comnih.gov
Here is a table summarizing the key components of the mGlu5 receptor signaling pathway modulated by this compound:
| Component | Role in Signaling Pathway | Modulation by this compound (via potentiation of agonist) |
| mGlu5 Receptor | G protein-coupled receptor activated by glutamate. nih.govesrf.fr | Activity is potentiated in the presence of agonist. caymanchem.combertin-bioreagent.commedkoo.comabcam.comacs.orgdaneshyari.com |
| Gq/11 Proteins | Coupled to activated mGlu5 receptor. nih.govesrf.frresearchgate.netplos.org | Activation is enhanced downstream of potentiated receptor. |
| Phospholipase Cβ (PLCβ) | Activated by Gαq; hydrolyzes PIP2. guidetopharmacology.orgreactome.orgmdpi.comnih.gov | Activation is enhanced downstream of Gq activation. |
| PIP2 | Substrate for PLCβ. guidetopharmacology.orgmdpi.com | Hydrolysis is increased. |
| IP3 | Second messenger; triggers calcium release. guidetopharmacology.orgmdpi.com | Production is increased. |
| Intracellular Calcium | Released from ER stores; key second messenger. guidetopharmacology.orgmdpi.com | Mobilization is increased. nih.govcaymanchem.combertin-bioreagent.comacs.orgcaymanchem.comnih.gov |
| DAG | Second messenger; activates PKC. guidetopharmacology.orgmdpi.com | Production is increased. |
The potentiation of intracellular calcium mobilization by this compound is a direct consequence of its action as a PAM, enhancing the efficiency of the mGlu5 receptor's coupling to the Gq-PLCβ signaling cascade in the presence of glutamate. caymanchem.combertin-bioreagent.comacs.orgcaymanchem.comnih.gov
Interaction with Other Neurotransmitter Systems (e.g., NMDAR)
This compound's primary target is mGluR5, but its pharmacological effects are relevant to other neurotransmitter systems, particularly the N-methyl-D-aspartate receptor (NMDAR). The mGluR5 receptor is known to have a functional interaction with the NMDAR, and activation of mGluR5 can enhance NMDAR activity. nih.govnih.gov This interaction is mediated through structural links involving scaffolding proteins such as Homer, Shank, GKAP, and PSD-95. tandfonline.comnih.gov By potentiating mGluR5 activity, this compound can indirectly enhance NMDAR function. nih.govd-nb.info This indirect modulation of NMDAR activity via mGluR5 potentiation has been explored as a potential therapeutic strategy for conditions associated with NMDAR hypofunction, such as schizophrenia. nih.govtandfonline.comnih.gov
Research has investigated the effects of this compound in rodent models involving NMDAR antagonists. Studies showed that wake-promoting doses of this compound attenuated deficits in performance induced by the competitive NMDAR antagonist SDZ 220,581 in operant behavior tasks in rats. nih.govnih.gov These findings suggest that this compound's potentiation of mGluR5 can counteract some of the effects of NMDAR blockade. nih.gov
In Vitro Pharmacological Characterization and Cellular Mechanisms
Receptor Binding Affinity and Selectivity Profiling Across mGlu Receptor Subtypes
LSN2814617 demonstrates binding affinity for the mGlu₅ receptor, consistent with its classification as an mGlu₅ PAM. nih.gov Allosteric modulators like this compound bind to sites distinct from the orthosteric glutamate (B1630785) binding site, typically located within the transmembrane domain, which contributes to their subtype selectivity. nih.govnih.gov
Displacement Studies with Radioligands
This compound has been shown to displace the mGlu₅ receptor antagonist radioligand [³H]MPEP in in vitro studies. nih.gov This displacement indicates that this compound interacts with the mGlu₅ receptor at or near the allosteric site where MPEP binds. nih.govacs.orgnih.gov
Comparative Potency on Human and Rodent Receptors
This compound is reported to be a potent and selective potentiator of both human and rat mGlu₅ receptors in vitro. nih.govabcam.com This suggests that its activity is conserved across these species, which is important for translational research using rodent models. nih.gov
Functional Assays of mGlu5 Receptor Potentiation in Recombinant Systems
Functional assays using recombinant systems, such as HEK293 cells expressing mGlu₅ receptors, are commonly used to assess the potentiating activity of compounds like this compound. acs.orgresearchgate.netacs.org
Calcium Flux Assays in HEK293 Cells
In HEK293 cells stably expressing human mGlu₅ receptors, this compound potentiates glutamate-induced intracellular calcium responses. caymanchem.comresearchgate.net This potentiation is a key indicator of its positive allosteric modulatory activity. This compound has been reported to potentiate glutamate-induced calcium mobilization in MCB3901 cells expressing human mGlu₅R with an EC₅₀ of 52 nM. caymanchem.com In HEK293 cells expressing rat mGlu₅, it potentiates an EC₂₀ concentration of glutamate with a potency of 235 nM. nih.gov this compound typically shows little to no intrinsic agonist activity in calcium mobilization assays, meaning it enhances the receptor's response to its endogenous ligand (glutamate) or other orthosteric agonists but does not significantly activate the receptor on its own. nih.govabcam.comacs.orgnih.gov
Concentration-Response Curve Shifts to Glutamate or DHPG
This compound induces a leftward shift in the concentration-response curves of orthosteric agonists like glutamate or DHPG (a group I mGlu receptor agonist) at the mGlu₅ receptor. nih.govnih.govacs.orgresearchgate.net This leftward shift signifies that in the presence of this compound, a lower concentration of the orthosteric agonist is required to achieve the same level of receptor activation. acs.org this compound has been reported to display curve shift ratios of two to three fold in the concentration-response relationship to glutamate or DHPG. nih.govabcam.com
| Assay Type | Cell Line / Receptor Species | Agonist Stimulus | This compound Potency (EC₅₀) | Fold Shift (vs. Agonist Alone) | Intrinsic Activity | Source |
| Calcium Flux | HEK293 (human mGlu₅R) | Glutamate | 52 nM | Not specified | Little/None | caymanchem.com |
| Calcium Flux | HEK293 (rat mGlu₅) | Glutamate (EC₂₀) | 235 nM | Not specified | Little/None | nih.gov |
| Concentration-Response Shift | Human/Rat mGlu₅ | Glutamate/DHPG | Not specified | 2-3 fold | Little/None | nih.govabcam.com |
Modulation of Synaptic Transmission in Ex Vivo Preparations
While the provided search results primarily focus on in vitro characterization in recombinant systems, the functional role of mGlu₅ PAMs like this compound often extends to modulating synaptic transmission in more complex ex vivo preparations, such as brain slices. nih.govfrontiersin.orgbiorxiv.orgbiorxiv.org Studies in these preparations can assess the impact of mGlu₅ PAMs on synaptic currents and plasticity. nih.govresearchgate.net Although direct data on this compound's effects on synaptic transmission in ex vivo preparations were not explicitly detailed in the search results, the general understanding of mGlu₅ receptor function suggests that its potentiation by compounds like this compound would influence glutamatergic signaling at synapses. frontiersin.orgbiorxiv.orgbiorxiv.orgidrblab.net mGlu₅ receptors are involved in regulating synaptic plasticity and modulating neural network activity. idrblab.net
Hippocampal Slice Electrophysiology
Hippocampal slice electrophysiology is a valuable technique for investigating the functional properties of synaptic circuits and the effects of pharmacological agents on neuronal activity and plasticity. nih.govoruen.comnih.gov Acute hippocampal slices retain much of the in vivo cytoarchitecture and synaptic connections, allowing for the study of synaptic transmission and plasticity in a controlled environment. nih.govoruen.com
While general principles of hippocampal slice electrophysiology involve stimulating afferent pathways (such as the Schaffer collateral pathway projecting to CA1) and recording responses in target neurons (like CA1 pyramidal cells) using techniques such as field potential or patch-clamp recordings, specific detailed findings regarding this compound's direct effects on baseline synaptic transmission or neuronal excitability in hippocampal slices through electrophysiology were not prominently detailed in the search results. nih.govoruen.comprotocols.iobiorxiv.org However, the compound's activity as an mGlu₅ PAM, and the known role of mGlu₅ receptors in modulating glutamatergic signaling and neuronal excitability in the hippocampus, suggest that such investigations would be relevant to fully understand its mechanism of action at a cellular level within this brain region. nih.govtandfonline.com
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Modulation
Long-term potentiation (LTP) and long-term depression (LTD) are widely studied forms of synaptic plasticity believed to underlie learning and memory. nih.govfabriziomusacchio.com These processes involve persistent changes in synaptic strength and can be modulated by various factors, including the activity of metabotropic glutamate receptors. fabriziomusacchio.comnih.govnih.gov
This compound, as an mGlu₅ PAM, would be expected to influence glutamatergic neurotransmission, which is critical for the induction and expression of both LTP and LTD. nih.govfabriziomusacchio.com While direct experimental data detailing this compound's specific modulation of LTP or LTD in hippocampal slices was not extensively found, studies on mGlu₅ receptors in general indicate their involvement in regulating synaptic plasticity. tandfonline.com For instance, mGlu₅ receptors are functionally linked to NMDA receptors, which are key players in many forms of LTP and LTD. nih.govtandfonline.com Potentiating mGlu₅ receptor activity could indirectly influence NMDA receptor function and thereby modulate synaptic plasticity. nih.govtandfonline.com Research on other mGlu₅ PAMs and the role of mGlu₅ receptors in synaptic plasticity in the hippocampus provides a framework for understanding the potential effects of this compound in this context. tandfonline.comresearchgate.net
Cellular Models for Investigating Receptor-Dependent Excitability and Homeostasis
Cellular models are crucial for dissecting the mechanisms by which receptors like mGlu₅ influence neuronal excitability and maintain cellular homeostasis. nih.govarxiv.orgbiorxiv.org These models can range from cultured cells expressing specific receptors to brain slices and primary neuronal cultures. nih.govbiorxiv.org
This compound has been utilized in cellular contexts to demonstrate its potentiating effect on mGlu₅ receptor activity, such as the potentiation of glutamate-induced calcium mobilization in MCB3901 cells expressing human mGlu₅ receptors. caymanchem.com This indicates that the compound can effectively engage and modulate the mGlu₅ receptor in a cellular environment.
Investigating receptor-dependent excitability and homeostasis involves examining how receptor activation or modulation affects a neuron's intrinsic properties, such as resting membrane potential, input resistance, and action potential firing patterns, as well as how these properties are maintained or adjusted in response to activity levels. nih.govarxiv.orgnih.gov Homeostatic plasticity mechanisms, for example, can regulate neuronal excitability to stabilize neural network activity. nih.govarxiv.orgnih.gov Given the role of mGlu₅ receptors in modulating glutamatergic signaling and their association with ion channels and other signaling pathways, this compound's activity as a PAM suggests it could influence these aspects of cellular function. tandfonline.combiorxiv.org
While specific studies detailing this compound's effects on neuronal excitability or homeostatic mechanisms in cellular models were not extensively found, research on mGlu₅ receptor modulation in general provides insights. For example, mGlu₅ receptor activity can influence signaling pathways like Akt and GSK3β, which are involved in various cellular processes including neuronal function and plasticity. biorxiv.org Furthermore, mGlu₅ receptors have been implicated in regulating the balance between excitation and inhibition and influencing intrinsic excitability. nih.govbiorxiv.org Cellular models, including those utilizing hippocampal neurons or other relevant neuronal populations, would be instrumental in elucidating the precise mechanisms by which this compound modulates receptor-dependent excitability and contributes to cellular homeostasis.
Data Tables
Based on the search results, the following data points regarding this compound's in vitro activity can be presented in a table:
| Assay | Species | Endpoint | Value |
| Potentiation of Glutamate-induced Ca²⁺ Flux | Human | EC₅₀ | 52 nM caymanchem.com |
| Potentiation of Glutamate/DHPG response shift | Human | Curve shift ratio | 2-3 fold nih.gov |
| Potentiation of Glutamate/DHPG response shift | Rat | Curve shift ratio | 2-3 fold nih.gov |
| [³H]MPEP displacement | In vitro | Displacement of antagonist radioligand | Observed nih.gov |
Preclinical in Vivo Efficacy and Neurobiological Impact in Animal Models
Effects on Neurotransmission and Neural Circuitry
LSN2814617 is characterized as a positive allosteric modulator (PAM) of metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govcaymanchem.com This mechanism of action suggests a significant role in modulating glutamatergic neurotransmission.
Regional Receptor Occupancy in Brain Areas
Studies have demonstrated that this compound can achieve brain concentrations sufficient to occupy mGluR5 receptors in vivo following administration. Dose-dependent displacement of a radioligand from the hippocampus has been used to measure hippocampal mGluR5 receptor occupancy in rats. nih.gov Brain penetration and AMPAR occupancy, particularly in the forebrain, have also been noted. nih.gov
Modulation of Glutamatergic Neurotransmission In Vivo
As an mGluR5 PAM, this compound potentiates the activity of mGluR5 receptors. nih.govcaymanchem.com mGluR5 receptors are known to interact functionally with N-methyl-D-aspartate (NMDA) receptors and play a role in modulating synaptic transmission and plasticity. nih.govnih.govtandfonline.comidrblab.net Potentiation at mGluR5 can indirectly enhance NMDA receptor function. tandfonline.com Studies have indicated that this compound can influence synaptic plasticity, such as the potentiation of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus. nih.gov
Behavioral Phenotype Modulation in Rodent Models
This compound has been shown to modulate various behavioral phenotypes in rodent models, including effects on sleep-wake cycles and the attenuation of pharmacologically-induced deficits.
Impact on Sleep-Wake Architecture and Vigilance States
In vivo electroencephalographic (EEG) studies in rats have investigated the effects of this compound on sleep-wake architecture. These studies demonstrated that this compound has marked wake-promoting properties, leading to increased time in wakefulness and reductions in non-rapid eye movement (NREM) and REM sleep. nih.govmdpi.comnih.gov The wake-promoting effects were observed to be dose-dependent and more persistent compared to other compounds like modafinil, amphetamine, and caffeine (B1668208) in some studies. nih.gov While other compounds caused compensatory sleep responses, the magnitude of compensation observed for this compound was reported to be smaller than predicted based on the prolonged wakefulness. nih.govresearchgate.net
Attenuation of Pharmacologically-Induced Behavioral Deficits
This compound has shown efficacy in attenuating behavioral deficits induced by pharmacological agents, particularly those targeting the glutamatergic system.
Reversal of NMDAR Antagonist-Induced Psychotomimetic Effects (e.g., Hyperlocomotion, Prepulse Inhibition Deficits)
This compound has been investigated for its ability to reverse behavioral deficits induced by NMDAR antagonists, which are used to model aspects of psychiatric conditions like schizophrenia. nih.govnih.govcreative-biolabs.com Studies in rats have shown that this compound can attenuate deficits in performance induced by the competitive NMDA receptor antagonist SDZ 220,581 in operant behavior tests. nih.govresearchgate.net Furthermore, this compound has demonstrated the ability to reverse deficits induced by non-competitive NMDAR antagonists such as phencyclidine (PCP) and MK-801. nih.govnih.govuni.lunih.govresearchgate.net These effects include the reversal of PCP-induced hyperlocomotion and prepulse inhibition (PPI) deficits, as well as MK-801-induced PPI deficits in rodents. nih.govnih.govnih.govnih.govuni.lunih.govfrontiersin.org The attenuation of these deficits by this compound is consistent with its mechanism as an mGluR5 PAM, which can indirectly modulate NMDAR function. nih.govtandfonline.com
The following table summarizes some of the observed effects of this compound on NMDAR antagonist-induced behavioral deficits:
| NMDAR Antagonist | Behavioral Deficit | Effect of this compound | Animal Model | Reference |
| PCP | Hyperlocomotion | Attenuation | Rodent | nih.govnih.govnih.govnih.govuni.lunih.gov |
| PCP | Prepulse Inhibition Deficits | Reversal | Rodent | nih.govnih.govnih.govnih.govuni.lunih.gov |
| MK-801 | Prepulse Inhibition Deficits | Reversal | Rodent | nih.govnih.govnih.govnih.govuni.lunih.gov |
| SDZ 220,581 | Operant Behavior Deficits | Attenuation | Rat | nih.govresearchgate.net |
Table: Effects of this compound on NMDAR Antagonist-Induced Behavioral Deficits
Reversal of Amphetamine-Induced Hyperlocomotion
Amphetamine-induced hyperlocomotion is a common behavioral model used to study aspects of positive symptomatology in schizophrenia. b-neuro.com This model involves administering amphetamine to rodents, which results in increased general physical activity. b-neuro.comnih.gov Studies have shown that this compound can attenuate amphetamine-induced hyperlocomotion in animal models. ncats.io This effect is also observed with other compounds, such as haloperidol (B65202) and clozapine, which are known antipsychotic medications. b-neuro.com Another mGluR5 PAM, ADX-47273, has also been shown to decrease amphetamine-induced hyperlocomotion. ncats.io
Modulation of Operant Responding and Instrumental Behavior
This compound has demonstrated the ability to modulate operant responding and instrumental behavior in rats. tandfonline.comcaymanchem.comtandfonline.comidrblab.net Operant tasks require animals to perform specific actions to receive a reward, and instrumental behavior refers to goal-directed actions. Research indicates that LSN28144617, along with another novel mGluR5 PAM, LSN2463359, can reverse decrements in instrumental responding for food induced by the competitive NMDA receptor antagonist SDZ 220,581. caymanchem.comnih.govresearchgate.net These effects were observed in tasks such as a digging-based task and a delayed match-to-position food seeking task. nih.gov
Effects on Learning and Memory Paradigms (e.g., Reversal Learning, Delayed-Matching-to-Position)
This compound has been investigated for its effects on learning and memory, particularly in tasks assessing cognitive flexibility and working memory. dntb.gov.uancats.ioescholarship.org Reversal learning requires an animal to adapt its behavior when previously rewarded contingencies are changed. frontiersin.orgbiorxiv.orgelifesciences.org Delayed-matching-to-position tasks assess working memory by requiring the animal to remember a location over a delay period. nih.govnih.gov
Studies have shown that this compound can reverse deficits in reversal learning and delayed matching-to-position tasks induced by the competitive NMDA receptor antagonist SDZ 220,581 in rats. caymanchem.comnih.govresearchgate.net These findings suggest that this compound may have pro-cognitive effects, particularly in models relevant to conditions characterized by cognitive impairments. nih.govresearchgate.net However, it is noted that the efficacy of mGluR5 PAMs like this compound against deficits induced by non-competitive NMDA receptor antagonists such as MK-801 and PCP has shown variability. nih.gov
Electrophysiological Correlates of Activity
Electrophysiological studies provide insights into how this compound affects brain activity patterns.
Electroencephalogram (EEG) Studies and Brain Oscillations
Electroencephalography (EEG) measures electrical activity in the brain, and brain oscillations (brainwaves) are rhythmic patterns of this activity. frontiersin.orgwikipedia.orgnih.govnih.gov Research involving this compound has included investigations into its effects on sleep architecture and potentially associated EEG patterns in rats. tandfonline.comcaymanchem.comtandfonline.comidrblab.netdntb.gov.uaresearchgate.netdntb.gov.ua While specific detailed data on this compound's direct impact on various EEG frequency bands (e.g., delta, theta, alpha, beta, gamma) or event-related oscillations were not extensively detailed in the provided search results, its study in the context of sleep architecture suggests an influence on global brain electrical activity patterns. tandfonline.comcaymanchem.comtandfonline.comidrblab.netdntb.gov.ua
Functional Network Connectivity Analysis
Neurochemical and Molecular Biomarker Modulation
Investigation into the neurochemical and molecular effects of this compound is crucial for understanding its mechanism of action at a finer level. Molecular biomarkers are biological molecules that can indicate a particular state or condition. d-nb.infojrevmeds.commdpi.comnih.gov While this compound is known to act as an mGluR5 PAM, which modulates glutamatergic signaling tandfonline.comcaymanchem.comtandfonline.comidrblab.net, detailed information specifically on how this compound modulates other neurochemical markers or specific molecular biomarkers was not extensively provided in the search results. Some sources mention that mGluR5 PAMs can indirectly increase NMDA receptor function nih.gov, and another mGluR5 PAM, ADX-47273, decreases accumbal dopamine (B1211576) levels ncats.io, suggesting potential downstream neurochemical effects. However, direct data on this compound's impact on a broad range of neurochemical or molecular biomarkers were not found.
Data Tables
Based on the search results, specific quantitative data suitable for detailed interactive data tables across all requested sections were limited. However, the qualitative findings regarding the reversal of amphetamine-induced hyperlocomotion and the modulation of operant responding and learning paradigms can be summarized.
Summary of Behavioral Effects of this compound
| Behavioral Model | Effect of this compound | Relevant Deficit Reversed (if applicable) | Citation(s) |
| Amphetamine-Induced Hyperlocomotion | Attenuates hyperlocomotion | Amphetamine-induced increase in activity | ncats.io |
| Instrumental Responding | Reverses decrements in responding for food | SDZ 220,581-induced deficits | caymanchem.comnih.govresearchgate.net |
| Reversal Learning | Reverses deficits in reversal learning | SDZ 220,581-induced deficits | caymanchem.comnih.govresearchgate.net |
| Delayed-Matching-to-Position | Attenuates deficits in performance (may reflect optimization of general arousal) | SDZ 220,581-induced deficits | caymanchem.comnih.govresearchgate.net |
Changes in Signaling Pathways (e.g., Akt/GSK3β phosphorylation)
The Akt/GSK3β signaling pathway is implicated in various neurobiological processes, including neuronal plasticity, cell survival, and the regulation of neurotransmitter systems cellphysiolbiochem.comnih.govtcmsp-e.com. Dysregulation of this pathway has been associated with several neurological and psychiatric disorders nih.govtcmsp-e.com. Research indicates that modulation of mGluR5, a target of this compound, can influence Akt and GSK3β phosphorylation in animal models nih.govtcmsp-e.com.
Studies investigating other mGlu5 PAMs, such as VU0092273 and VU0360172, have demonstrated their ability to increase Akt phosphorylation at residues associated with enhanced kinase activity (Thr308 and Ser473) and inhibitory phosphorylation of GSK3β at Ser9 in the striatum and medial prefrontal cortex of rats nih.govtcmsp-e.com. These findings suggest that mGlu5 PAMs can modulate this pathway in vivo, which may contribute to their observed behavioral effects in preclinical models nih.govtcmsp-e.com. While this compound is characterized as an mGlu5 PAM uniprot.orgwikipedia.org, specific data detailing its direct effects on Akt/GSK3β phosphorylation in animal models were not available in the reviewed literature.
Table 1: General Effects of Select mGlu5 PAMs on Akt/GSK3β Phosphorylation in Rodent Brain Regions
| Compound | Brain Region | Akt Phosphorylation (e.g., Ser473) | GSK3β Phosphorylation (Ser9) | Source |
| VU0092273 | Dorsal Striatum | Increased | Increased | nih.govtcmsp-e.com |
| VU0092273 | Medial Prefrontal Cortex | Increased | Increased | nih.govtcmsp-e.com |
| VU0360172 | Dorsal Striatum | Increased | Increased | tcmsp-e.com |
Note: This table summarizes findings for other mGlu5 PAMs as specific data for this compound were not identified.
Protein Expression Alterations (e.g., Homer1)
Homer1 is a scaffolding protein found in the postsynaptic density of neurons, playing a crucial role in regulating the function and localization of various synaptic proteins, including group I metabotropic glutamate receptors (mGluR1 and mGluR5) wikipedia.orgresearchgate.netnih.govmedchemexpress.cn. Alterations in Homer1 expression, particularly of the activity-regulated isoform Homer1a, have been observed in response to stress and in the context of neuropsychiatric conditions in animal models wikipedia.orgwu.ac.thmedchemexpress.cn. Homer1a acts as a dominant-negative regulator, potentially disrupting the interaction of long Homer1 isoforms with their binding partners and influencing synaptic plasticity wikipedia.orgnih.govwu.ac.thmedchemexpress.cn.
Changes in Homer1 expression have been linked to synaptic remodeling and can play a part in stress susceptibility and potentially act as a neuroprotector wikipedia.orgmedchemexpress.cn. Research in animal models has shown that different stressors can affect Homer1 expression wikipedia.orgmedchemexpress.cn. Furthermore, treatment with certain psychotropic drugs, such as anxiolytics or antidepressants, has been shown to alter Homer1 expression medchemexpress.cn. While this compound's activity as an mGlu5 PAM suggests a potential indirect influence on synaptic proteins regulated by mGluR5, including Homer1, specific experimental data demonstrating this compound's direct impact on Homer1 protein expression levels or localization in preclinical animal models were not found in the reviewed literature.
Table 2: General Observations on Homer1 Expression in Animal Models
| Condition / Treatment | Observed Effect on Homer1 Expression | Context / Associated Factor | Source |
| Stress (various paradigms) | Changes observed | Implicated in stress susceptibility | wikipedia.orgmedchemexpress.cn |
| Anxiolytic or Antidepressant Treatment | Changes observed | Potential mechanism of therapeutic action | medchemexpress.cn |
| Reduced Neuronal Sin3a | Elevated expression of Homer1 locus | Linked to increased mGluR signaling activity | nih.gov |
Note: This table summarizes general findings related to Homer1 expression in animal models as specific data for this compound were not identified.
Structure Activity Relationships Sar and Analog Development
SAR Analysis of LSN2814617 and Related Chemotypes
This compound represents a specific triazole-based chemotype that functions as an mGlu5 PAM. nih.gov SAR analysis of this compound and related chemical series has been undertaken as part of broader efforts to discover novel mGlu5 allosteric modulators. researchgate.netnih.gov These studies involve synthesizing compounds with structural variations based on the core scaffold of this compound or similar mGlu5 PAM chemotypes and evaluating their activity at the mGlu5 receptor. nih.gov Another mGlu5 PAM, LSN2463359, has been mentioned alongside this compound in the context of Lilly's research in this area, suggesting it is a related analog or compound from a similar development program. researchgate.netresearchgate.netnih.gov SAR studies on various mGlu5 PAM chemotypes, including bicyclic systems, have explored the impact of different linkers and functional groups on potency and other properties. nih.gov
Identification of Pharmacophoric Requirements for mGlu5 Potentiation
Identifying the pharmacophore – the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response – is a key aspect of SAR. For mGlu5 PAMs, the binding site is allosteric, distinct from the orthosteric glutamate (B1630785) binding site, and is located within the transmembrane (7TM) domain of the receptor. acs.orgabmgood.commdpi.com Computational tools, including pharmacophore modeling, have been employed to help elucidate the binding modes of mGlu5 allosteric modulators and identify the features critical for activity. mdpi.com Studies on different mGlu5 PAM series have highlighted the importance of specific interactions, such as those involving hydrogen bond acceptors, in the allosteric binding site. nih.gov The specific pharmacophoric requirements for the triazole chemotype of this compound are investigated through systematic structural modifications and assessment of the resulting changes in mGlu5 potentiation.
Impact of Structural Modifications on Functional Profiles
Structural modifications to mGlu5 PAMs can significantly impact their functional profiles, including potency, efficacy (the maximal level of potentiation), and even their mode of action (e.g., switching from a PAM to a negative allosteric modulator or a neutral ligand). acs.org SAR studies evaluate how changes to different parts of the molecule, such as the aromatic rings, linkers, or heterocyclic core, affect the compound's ability to potentiate mGlu5 activity. For instance, in other mGlu5 PAM series, the introduction of steric bulk in certain regions has been shown to improve potency. nih.gov Understanding these relationships allows researchers to tune the pharmacological properties of compounds. Variations in structure can also influence other crucial properties, such as metabolic stability and selectivity over other mGlu receptor subtypes. nih.gov
Future Directions and Research Gaps
Refined Elucidation of Allosteric Binding Site Interactions
While LSN2814617 is known to act at an allosteric site distinct from the orthosteric glutamate (B1630785) binding site, a more refined understanding of its precise interactions within the transmembrane domain of the mGlu5 receptor is crucial. nih.gov The allosteric binding site's location in the transmembrane domain offers opportunities for subtype selectivity, which is a key advantage of allosteric modulators over orthosteric agonists. nih.gov However, the subtle differences in binding pose and induced conformational changes among different mGlu5 PAMs can lead to varying functional profiles, including differences in potency, efficacy, and the presence or absence of allosteric agonism. nih.gov
Future research should employ advanced structural techniques, such as cryo-electron microscopy or X-ray crystallography of the mGlu5 receptor bound to this compound, to provide atomic-level details of these interactions. Complementary computational studies, such as molecular dynamics simulations, could further illuminate the dynamic interplay between this compound and the receptor, and how this interaction modulates receptor activation and signaling. Comparing the binding of this compound with that of other mGlu5 PAMs, including those exhibiting allosteric agonism, is essential to establish clear structure-activity relationships that differentiate desirable PAM profiles from those associated with potential liabilities, such as neurotoxicity observed with some mGlu5 PAMs. nih.gov Understanding these relationships at a molecular level is vital for the rational design of future generations of mGlu5 PAMs with optimized pharmacological properties.
Development of Advanced Preclinical Models for Specific Endophenotypes
Preclinical studies utilizing this compound have provided valuable insights into its effects on behaviors relevant to neurological and psychiatric disorders, such as sleep architecture and operant responding, and its ability to attenuate deficits induced by NMDA receptor antagonists. nih.govescholarship.orgnih.gov The use of models like the methylazoxymethanol (B1197960) (MAM) model of schizophrenia has also demonstrated the potential of this compound to impact cognitive deficits. nottingham.ac.uk
However, to fully assess the therapeutic potential of this compound and other mGlu5 PAMs, there is a need for the development and utilization of more advanced preclinical models that specifically target and isolate distinct endophenotypes of complex disorders. This includes developing models that better mimic the cognitive, negative, and positive symptoms of schizophrenia, or specific aspects of other conditions where glutamatergic dysfunction is implicated. nottingham.ac.uk Research should focus on employing translational biomarkers and behavioral assays that have clearer correlates in human conditions. Furthermore, investigating the effects of this compound in models that allow for the study of long-term effects and the impact on neural circuit function with greater precision is necessary. This would involve techniques such as in vivo electrophysiology, optogenetics, and advanced imaging to understand how this compound modulates neuronal activity and connectivity underlying specific behaviors.
Exploration of Novel Therapeutic Indications Based on Mechanistic Understanding
The mechanistic understanding of this compound as an mGlu5 PAM, and the known roles of mGlu5 receptors in various brain functions, suggest potential therapeutic applications beyond the initial focus on conditions like schizophrenia. nih.govtandfonline.comnih.govwikipedia.org mGlu5 receptors are widely distributed in brain regions involved in mood, cognition, reward, and pain processing. mdpi.com
Future research should systematically explore the potential of this compound in novel therapeutic indications based on its mechanism of action and preclinical findings. This could include investigating its efficacy in models of other cognitive disorders, mood and anxiety disorders, substance use disorders, and potentially certain types of chronic pain. mdpi.comresearchgate.net This exploration should be guided by a deeper understanding of the specific downstream signaling pathways activated by this compound in different brain regions and cell types. Identifying the precise molecular and cellular consequences of mGlu5 potentiation by this compound will help prioritize the most promising indications for further development.
Translational Research Avenues from Preclinical Findings
A critical step for this compound, as with any preclinical compound, is the translation of promising findings into clinical research. Currently, the therapeutic potential of mGlu5 PAMs has not been extensively tested in clinical trials. mdpi.com Translational research avenues for this compound involve several key steps.
Firstly, identifying and validating translational biomarkers that can assess target engagement and pharmacological activity in humans is essential. These could include neuroimaging markers of mGlu5 receptor occupancy or functional changes in brain circuits, as well as changes in neurochemical levels or electrophysiological signatures observed in preclinical studies. Secondly, conducting pharmacokinetic and pharmacodynamic studies in relevant non-rodent species may be necessary to better predict human responses. Finally, designing and conducting early-phase clinical trials will be crucial to evaluate the safety, tolerability, and preliminary efficacy of this compound or analogous compounds in human subjects with specific endophenotypes. A key research gap to address in translation is whether mGlu5 PAMs like this compound are best utilized as monotherapies or as adjunct treatments alongside existing therapies. tandfonline.com
Detailed Research Findings (Selected Examples)
Preclinical studies have characterized the in vitro and in vivo pharmacological profile of this compound.
| Study Type | System/Model | Key Finding | Source |
| In Vitro Potency | Human and rat mGlu5 receptors | Potent and selective potentiator with EC50 values of 52 nM (human) and 42 nM (rat). medchemexpress.com | medchemexpress.com |
| In Vitro Efficacy | Rat cortical neurons | Shifts the concentration-response curve for DHPG (orthosteric agonist) with a fold-shift of 2.8 at 3 µM. | nih.govnih.gov |
| In Vivo Effects | Rats (EEG studies) | Marked wake-promoting properties. nih.gov | nih.gov |
| In Vivo Effects | Rats (Operant responding) | Attenuated deficits induced by the NMDA receptor antagonist SDZ 220,581. nih.govescholarship.orgnih.gov | nih.gov |
| In Vivo Effects | MAM E17 rat model | Attenuated reversal learning deficits. nottingham.ac.uk | nottingham.ac.uk |
This table summarizes some of the detailed research findings reported for LSN28144617 in preclinical settings, highlighting its activity as an mGlu5 PAM and its effects on sleep and cognitive-like behaviors in rodent models. nih.govmedchemexpress.comnih.govescholarship.orgnih.govnottingham.ac.uk
Q & A
Q. What is the primary pharmacological mechanism of LSN2814617, and how does it differ from other mGluR5 modulators?
this compound is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGlu5), with EC50 values of 52 nM (human) and 42 nM (rat) . Unlike orthosteric agonists or antagonists, PAMs enhance receptor activity without directly binding to the glutamate site, offering improved specificity and reduced off-target effects. Comparative studies should utilize calcium flux assays to quantify receptor potentiation and cross-validate results across species (e.g., rat vs. human cell lines) .
Q. How should researchers design in vivo experiments to evaluate this compound’s pro-vigilant effects while minimizing confounders?
Preclinical studies should employ electroencephalography (EEG) to measure wakefulness and sleep architecture in rodent models. Key parameters include:
- Dose-response curves : Administer this compound at 1–30 mg/kg (oral) to assess efficacy thresholds.
- Control groups : Compare with established stimulants (e.g., modafinil, caffeine) and vehicle controls.
- Temporal resolution : Monitor sleep-wake cycles for ≥24 hours post-administration to capture rebound effects . Adhere to NIH guidelines for preclinical reporting to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s effects on non-REM sleep and wakefulness be resolved?
Evidence from Loomis et al. (2015) shows this compound increases non-REM sleep duration in rats, contradicting its classification as a pro-vigilant agent . To reconcile this:
Q. What methodological frameworks are optimal for assessing this compound’s translational potential in schizophrenia research?
- In vitro models : Use hippocampal slices or induced pluripotent stem cell (iPSC)-derived neurons to study mGlu5-dependent synaptic plasticity.
- Behavioral paradigms : Employ prepulse inhibition (PPI) tests in rodent models of schizophrenia.
- Pharmacokinetic profiling : Measure blood-brain barrier penetration via LC-MS/MS and correlate with behavioral outcomes . Include negative controls (e.g., mGlu5 knockout models) to isolate target-specific effects .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Nonlinear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC50 and efficacy.
- ANOVA with post hoc tests : Compare treatment groups across timepoints (e.g., 0–30 minutes post-administration).
- Effect size reporting : Use Cohen’s d or η<sup>2</sup> to quantify clinical relevance beyond p-values .
Q. How can researchers address variability in cross-species responses to this compound?
- Species-specific receptor profiling : Compare mGlu5 expression patterns in rodents vs. primates via immunohistochemistry.
- Pharmacodynamic modeling : Adjust dosing regimens based on interspecies allometric scaling.
- Meta-analysis : Aggregate data from multiple studies to identify consensus trends .
Ethical & Reporting Standards
Q. What ethical considerations apply to long-term studies of this compound in animal models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
